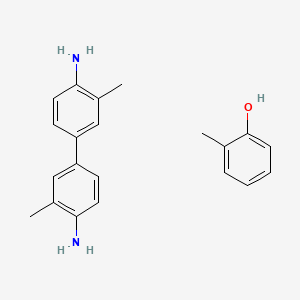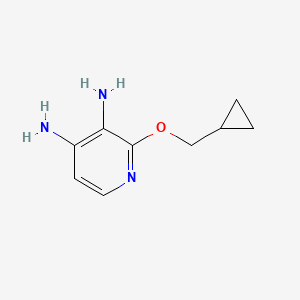
2-(Cyclopropylmethoxy)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is a pyridine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 2-position and two amino groups at the 3 and 4 positions. It is a high-purity chemical compound often used in research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, typically involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. The Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of shape-selective catalysts like ZSM-5 zeolite . These catalysts enable the efficient synthesis of pyridine bases by facilitating the reaction of acetylene and hydrogen cyanide or other suitable precursors.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)pyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets. For example, similar compounds like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism can be extrapolated to this compound, suggesting it may have similar effects on ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminopyridine: A compound with similar structural features, used in the treatment of rare muscle diseases.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridine Compounds: Pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives. This structural feature may enhance its stability and specificity in various applications .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
Clé InChI |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=NC=CC(=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


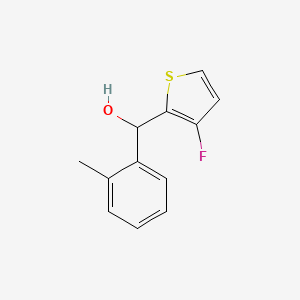
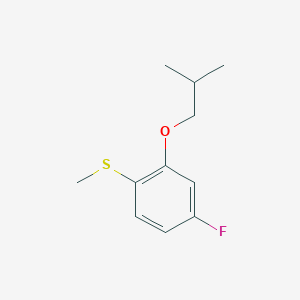
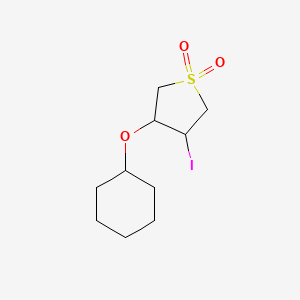

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
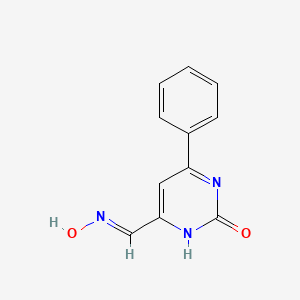
![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
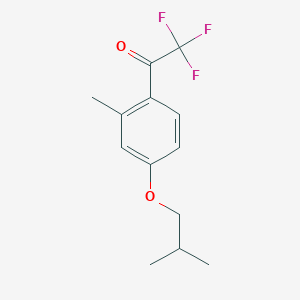
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)

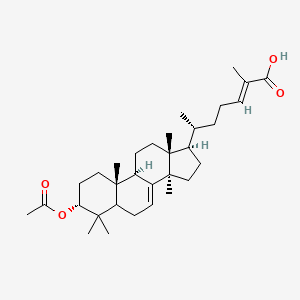
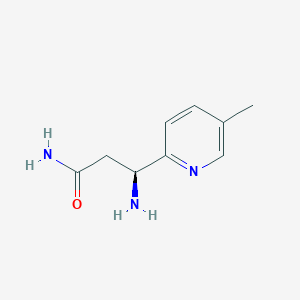
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
